
3-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
カタログ番号:
B2967977
CAS番号:
2034570-43-7
分子量:
399.454
InChIキー:
XMSUFPFNXGQBOV-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(benzyloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a pyrazin group, and a pyrazol group, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups (benzamide, pyrazin, and pyrazol). These groups could potentially form various types of bonds and interactions, influencing the overall structure .科学的研究の応用
Synthesis and Characterization
- The synthesis of novel pyrazole derivatives, such as 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, involves detailed characterization including FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies. These compounds demonstrate complex molecular geometries and electronic structures, further analyzed using DFT and HF methods, highlighting their potential in various scientific applications due to their unique structural and electronic properties (Kumara et al., 2018).
Herbicidal Activity
- Research on new pyrazole-4-carboxamide derivatives, including those with alkoxy substituents, shows that certain modifications can significantly enhance herbicidal activity. This indicates the potential of carefully synthesized benzamide and pyrazole derivatives in agricultural applications, providing a basis for developing more effective and selective herbicides (Ohno et al., 2004).
Pharmaceutical Applications
- A study on benzamide-based 5-aminopyrazoles and their derivatives revealed significant anti-influenza virus activity, highlighting the pharmaceutical potential of benzamide and pyrazole compounds in developing antiviral medications. This suggests that modifications to the core structure of benzamide and pyrazole can lead to compounds with potent biological activities (Hebishy et al., 2020).
Antimicrobial and Antioxidant Properties
- Synthesis of benzoxazinyl pyrazolone arylidenes demonstrated potent antimicrobial and antioxidant activities, suggesting that such compounds could serve as leads for the development of new antimicrobial agents. This reflects the broader applicability of pyrazole and benzamide derivatives in medicinal chemistry and pharmacology (Sonia et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-28-15-19(13-27-28)22-21(24-10-11-25-22)14-26-23(29)18-8-5-9-20(12-18)30-16-17-6-3-2-4-7-17/h2-13,15H,14,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSUFPFNXGQBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 2-(2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,...
Cat. No.: B2967894
CAS No.: 893915-03-2
6-chloro-N-(cyanomethyl)-N-ethylpyridine-3-sulfonamide
Cat. No.: B2967895
CAS No.: 1223503-55-6
3-(2-Methoxyethyl)-1-prop-2-enoylimidazolidin-4-one
Cat. No.: B2967898
CAS No.: 2194023-42-0
Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin...
Cat. No.: B2967899
CAS No.: 898434-65-6
![Ethyl 2-(2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2967894.png)

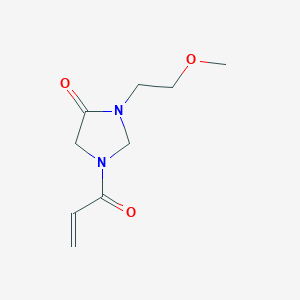
![Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2967899.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2967900.png)
![2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2967901.png)

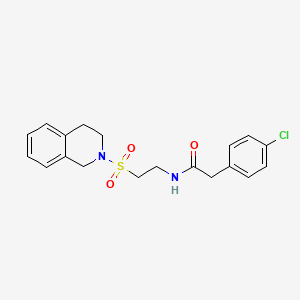
![Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate](/img/structure/B2967907.png)
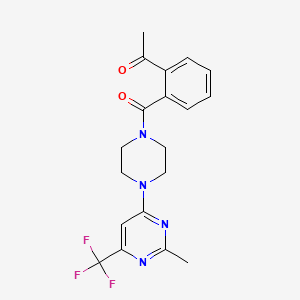
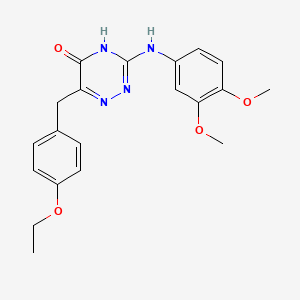
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2967912.png)
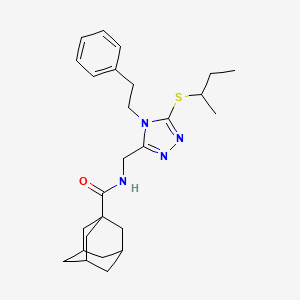
![N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967917.png)
